molecular formula C14H11N3O B088482 1-(2-Cyanophenyl)-3-phenylurea CAS No. 13114-96-0

1-(2-Cyanophenyl)-3-phenylurea

Cat. No. B088482
CAS RN: 13114-96-0
M. Wt: 237.26 g/mol
InChI Key: WJBBZNVIKICMHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis
The molecular structure of related urea compounds has been studied through methods such as X-ray crystallography, which provides insights into the bond lengths, angles, and overall geometry of these molecules. The structure is characterized by the presence of urea linkages, cyano groups, and substituted phenyl rings which contribute to the molecular stability and reactivity (Arslan et al., 2004).

Chemical Reactions and Properties
Urea derivatives can undergo various chemical reactions, including nucleophilic addition and substitution reactions, influenced by the nature of the substituents. The cyano and phenyl groups present in compounds like 1-(2-Cyanophenyl)-3-phenylurea can affect the reactivity, making them susceptible to reactions such as hydrolysis, polymerization, or interaction with nucleophiles. These reactions are essential in modifying the chemical properties and enhancing the application potential of these compounds (Youssef et al., 2005).

Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the application and handling of 1-(2-Cyanophenyl)-3-phenylurea. These properties are determined by the molecular structure and substituents, which influence intermolecular interactions and stability. While specific data on 1-(2-Cyanophenyl)-3-phenylurea were not provided, analogs with similar structural features show varied physical behaviors that are crucial for their application in different fields (Kong & Tang, 1998).

Chemical Properties Analysis
The chemical properties of 1-(2-Cyanophenyl)-3-phenylurea derivatives, such as acidity, basicity, reactivity towards acids and bases, and behavior under different chemical environments, are governed by the functional groups present. The presence of the cyano and phenyl groups contributes to the chemical stability, reactivity, and potential interactions with other chemical species. Understanding these properties is essential for predicting the behavior of these compounds in various environments and reactions (Miura & Murakami, 2005).

Scientific Research Applications

  • Herbicidal Activity : 1-Phenylureas, including derivatives like "1-(2-Cyanophenyl)-3-phenylurea", show herbicidal activity. These compounds are effective against both monocotyledonous and dicotyledonous weed species (Barnes et al., 1988).

  • Chemical Synthesis : The compound is involved in chemical syntheses, such as the production of quinazolin-4-yl-thioureas, important in pharmaceutical research (Fathalla et al., 2001).

  • Material Science Applications : Novel emissive macrocycle ligands containing phenylurea groups have been synthesized for potential use in fluorescent and complexation studies (Nuñez et al., 2012).

  • Pharmaceutical Research : N-(1-Cyanoalkyl)-N-hydroxyureas, related to "1-(2-Cyanophenyl)-3-phenylurea", have been studied for their antithrombotic and vasodilating activities, suggesting potential pharmaceutical applications (Camehn & Rehse, 2000).

  • Cancer Research : 1,1-Dimethyl-3-phenylurea, a related compound, has been studied for its inhibitory activity against mitochondrial ubiquinol-cytochrome-c reductase, suggesting potential in cancer research (Haruna et al., 2019).

  • Corrosion Inhibition : Acrylamide derivatives related to "1-(2-Cyanophenyl)-3-phenylurea" have been explored as corrosion inhibitors, indicating applications in materials protection and industrial processes (Abu-Rayyan et al., 2022).

properties

IUPAC Name

1-(2-cyanophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBBZNVIKICMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352503
Record name n-(2-cyanophenyl)-n'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Cyanophenyl)-3-phenylurea

CAS RN

13114-96-0
Record name n-(2-cyanophenyl)-n'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CYANOPHENYL)-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Shamanth, N Chaithra, M Gurukiran… - Organic & …, 2020 - pubs.rsc.org
The present work describes an unexpected and unique protocol for the iodine catalysed synthesis of o-ureidobenzonitriles using o-aminobenzamides and isothiocyanates via …
Number of citations: 7 pubs.rsc.org
S Shamanth, SC Nagarakere, KS Sagar… - Synthetic …, 2021 - Taylor & Francis
Current work describes the environmentally benign approach for the synthesis of o-ureidobenzonitriles, from o-aminobenzamides and isothiocyanates using T3P. Here, the conversion …
Number of citations: 5 www.tandfonline.com
J Qin, Z Li, S Ma, L Ye, G Jin, W Su - Phosphorus, Sulfur, and …, 2020 - Taylor & Francis
An efficient and convenient one-pot cascade synthesis of 2,4-dichloroquinazolines directly from isatin-3-oximes with the addition of bis(trichloromethyl)carbonate and triarylphosphine …
Number of citations: 1 www.tandfonline.com
E Marinho, MF Proença - Synthesis, 2015 - thieme-connect.com
2-Substituted 4-(arylamino)quinazolines were prepared from 2-(acylamino)benzonitriles and primary arylamines by refluxing in either ethanol using trifluoroacetic acid as a catalyst or …
Number of citations: 9 www.thieme-connect.com
KN Epa - 2013 - search.proquest.com
Co-crystallization allows the manipulation of physical properties of a given compound without affecting its chemical behavior. The ability to predict hydrogen bonding interactions, …
Number of citations: 3 search.proquest.com

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